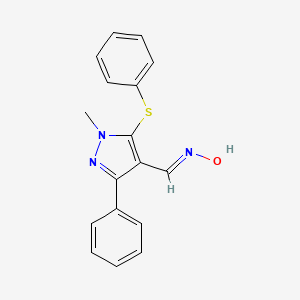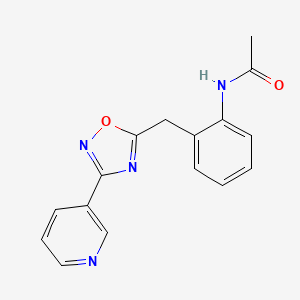
N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide” are not available, there are general methods for synthesizing similar compounds. For instance, a method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Mechanism of Action
Target of Action
The primary targets of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. Given the structural features of the compound, it is plausible that it may interact with pathways involving pyridine or oxadiazole moieties .
Pharmacokinetics
It is known that the lipophilicity of a drug can influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. As research progresses, it is expected that these effects will be elucidated, providing valuable insights into the therapeutic potential of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Advantages and Limitations for Lab Experiments
One of the main advantages of using POA in lab experiments is its low toxicity. POA has been found to be well-tolerated in animal models, with no significant adverse effects reported. Another advantage of using POA is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
However, there are also some limitations to using POA in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the pharmacokinetics and pharmacodynamics of POA, which are necessary to determine its optimal dosage and dosing regimen.
Future Directions
There are several future directions for the research on POA. One direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to explore its neuroprotective properties and its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Another future direction is to study the structure-activity relationship of POA and its derivatives to identify more potent and selective compounds. This could lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion
In conclusion, N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide, or POA, is a small molecule with diverse biological activities. POA has shown promising results in various scientific research applications, including cancer research and neuroscience. The mechanism of action of POA is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways. POA has a range of biochemical and physiological effects, including its anticancer, anti-inflammatory, and antioxidant properties. While there are some limitations to using POA in lab experiments, there are also several future directions for research on this compound, including its potential use in cancer therapy and the treatment of neurological disorders.
Synthesis Methods
POA can be synthesized through a multi-step reaction involving the condensation of 2-aminopyridine with 2-bromoacetophenone, followed by the cyclization of the resulting intermediate with hydrazine hydrate and chloroacetic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
POA has shown promising results in various scientific research applications. One of the most significant applications of POA is in the field of cancer research. Studies have shown that POA has anticancer properties and can induce apoptosis in cancer cells. POA has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Another potential application of POA is in the field of neuroscience. POA has been found to possess neuroprotective properties and can reduce oxidative stress-induced neuronal damage. POA has also been shown to improve cognitive function and memory in animal models.
properties
IUPAC Name |
N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11(21)18-14-7-3-2-5-12(14)9-15-19-16(20-22-15)13-6-4-8-17-10-13/h2-8,10H,9H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONKOSZVNQUVLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Cyclopropylmethyl)-2-azaspiro[4.5]dec-4-yl]methanamine](/img/structure/B2421345.png)
![3-tert-butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2421347.png)
![Methyl 4-(4-methylphenyl)-3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2421350.png)
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2421351.png)
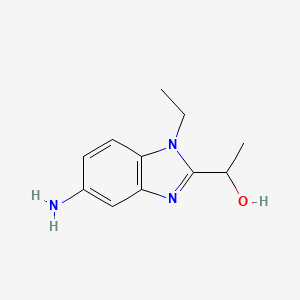

![ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2421356.png)
![3-butan-2-yl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2421359.png)
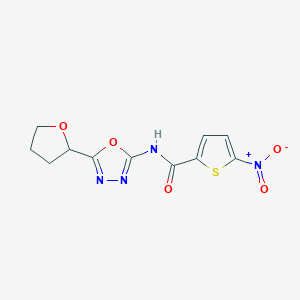
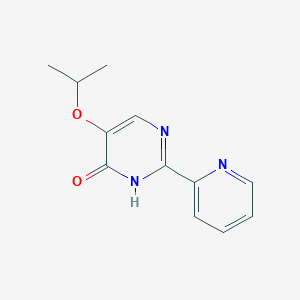
![N-(3,5-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2421363.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2421364.png)
![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2421365.png)
